3-Methylanisole

Combustion Chemistry Biofuel Kinetic Modeling

3-Methylanisole (meta isomer, CAS 100-84-5) differs critically from ortho/para isomers: intermediate combustion reactivity validates biofuel kinetic models; 0.0021 ppm odor threshold vs. 0.0012 ppm (para) enables precise fragrance control; only meta configuration supports CYP102A1 F87V/A328L enzyme cascade to vanillin (59% conversion); enables continuous-flow bromination to 4-bromo-3-methylanisole. Isomer purity ensures reproducible synthesis and validated kinetics.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 100-84-5
Cat. No. B1663972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylanisole
CAS100-84-5
Synonyms1-Methoxy-3-methylbenzene
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC
InChIInChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3
InChIKeyOSIGJGFTADMDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Methylanisole (CAS 100-84-5) Procurement Guide: Physical Properties and Specifications


3-Methylanisole (meta-methylanisole, 3-methoxytoluene) is an aromatic ether belonging to the methylanisole isomer series, characterized by a benzene ring with methoxy (-OCH₃) and methyl (-CH₃) substituents in the meta position [1]. It is a colorless to pale yellow liquid with a boiling point of 175–176 °C, a density of 0.969 g/mL at 25 °C, and a refractive index of 1.512–1.514 [2]. The compound serves as a versatile intermediate in pharmaceutical, fragrance, and agrochemical synthesis, as well as a subject of interest in combustion chemistry research on biomass-derived fuels .

Why 3-Methylanisole Cannot Be Replaced by Ortho- or Para-Isomers in Critical Applications


The methylanisole isomers (ortho-, meta-, para-) are not interchangeable despite sharing the same molecular formula. The relative position of the methoxy and methyl groups on the benzene ring dictates distinct physicochemical properties, regioselectivity in chemical reactions, and biological activity. Substitution with an incorrect isomer can lead to altered reaction kinetics, divergent product distributions in synthesis, and failure in odor or combustion performance specifications . The following evidence quantifies these critical differentiations, demonstrating why procurement of the specific isomer is essential for reproducible outcomes in research and industrial processes.

Quantitative Comparative Evidence for 3-Methylanisole Against Closest Analogs


Ignition Delay Time in Combustion: Meta Isomer Exhibits Distinct Reactivity Profile

In a 2024 shock tube and rapid compression machine study of stoichiometric fuel/air mixtures, 3-methylanisole (meta) demonstrated an ignition delay time that is intermediate between the more reactive ortho isomer and the less reactive para isomer. The observed reactivity order was ortho > meta > para, attributed to an isomerization pathway specific to the ortho isomer .

Combustion Chemistry Biofuel Kinetic Modeling

Odor Detection Threshold: 3-Methylanisole Requires Higher Concentration for Perception

The odor detection threshold for 3-methylanisole is 0.0021 ppm, which is 75% higher than that of 4-methylanisole (para isomer) at 0.0012 ppm [1][2]. This difference in sensory potency directly impacts fragrance formulation where precise odor intensity is required.

Flavor and Fragrance Sensory Analysis Olfactory Threshold

Enzymatic Hydroxylation for Vanillin Synthesis: Engineered CYP102A1 Variant Achieves 59% Conversion

In a multi-enzymatic cascade designed for vanillin production from 3-methylanisole, wild-type cytochrome P450 enzymes CYP116B3 and CYP102A1 showed only basic activity towards the substrate. However, the engineered double mutant CYP102A1 F87V/A328L achieved a maximum of 59% total conversion of 3-methylanisole to products including 3-methoxybenzyl alcohol and 4-methylguaiacol [1].

Biocatalysis Enzyme Engineering Green Chemistry

Physical Properties: Boiling Point and Density Differences Enable Isomer Identification

3-Methylanisole (meta) can be distinguished from its ortho and para isomers by its distinct boiling point and density. The meta isomer has a boiling point of 175–176 °C and density of 0.969 g/mL, compared to ortho (170–172 °C, 0.985 g/mL) and para (174–176 °C, ~0.969 g/mL) [1][2].

Analytical Chemistry Quality Control Physical Characterization

Regioselectivity in Electrophilic Aromatic Substitution: Meta Directing Effects of Substituents

In electrophilic aromatic substitution reactions, 3-methylanisole exhibits a unique regioselectivity profile compared to its ortho and para isomers. The meta relationship between the methoxy (activating, ortho/para-directing) and methyl (weakly activating, ortho/para-directing) groups results in a distinct set of activated positions on the ring [1].

Organic Synthesis Regioselectivity Electrophilic Substitution

Relative Reactivity with Free Chlorine: 3-Methylanisole Shows Lowest Reactivity Among Methoxybenzenes Tested

In a study of aromatic ether chlorination by free available chlorine (FAC), the reactivity increased in the order: 3-methylanisole < 1,3-dimethoxybenzene < 1,3,5-trimethoxybenzene [1]. This positions 3-methylanisole as the least reactive among the methoxybenzenes tested, indicating its relative stability under chlorination conditions.

Water Treatment Disinfection Byproducts Reaction Kinetics

Optimized Use Cases for 3-Methylanisole Based on Quantitative Differentiation


Biomass-Derived Fuel Research and Kinetic Model Development

3-Methylanisole serves as a key model compound for biomass pyrolysis oil combustion studies. Its intermediate reactivity between the ortho and para isomers makes it essential for validating kinetic models that aim to accurately predict the combustion behavior of oxygenated aromatic fuels. Procurement of the pure meta isomer ensures that ignition delay time measurements are not confounded by the distinct reactivity profiles of the other isomers .

Precision Fragrance Formulation Requiring Specific Odor Threshold

With an odor detection threshold of 0.0021 ppm, 3-methylanisole provides a distinct sensory profile compared to the more potent 4-methylanisole (0.0012 ppm). This quantifiable difference allows formulators to select the meta isomer for applications where a less intense, more subtle floral note is desired, or where precise control over odor intensity is critical [2].

Biocatalytic Synthesis of Vanillin via Engineered P450 Enzymes

The meta-substitution pattern of 3-methylanisole is a prerequisite for the enzymatic cascade developed for vanillin synthesis. The engineered CYP102A1 F87V/A328L variant achieves 59% conversion, demonstrating a viable green chemistry route to this high-value flavor compound. Using the ortho or para isomer would likely result in significantly different regioselectivity and lower conversion, undermining the synthetic strategy .

Synthesis of Brominated Pharmaceutical Intermediates in Continuous Flow

3-Methylanisole is used as a starting material for the synthesis of 4-bromo-3-methylanisole, a valuable pharmaceutical intermediate. A patented micro-reaction system enables the continuous, high-selectivity bromination of 3-methylanisole, highlighting its importance in modern pharmaceutical manufacturing processes where precise control over regioselectivity and efficient production are paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.